ct-MZ1 -

ct-MZ1

Catalog Number: EVT-1534465
CAS Number:
Molecular Formula: C58H77Cl2N9O10S3
Molecular Weight: 1227.387
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ct-MZ1 is a novel cell permeable degrader of BRD4.
Source and Classification

The ct-MZ1 compound was synthesized as part of ongoing research into PROTAC technology, which utilizes bifunctional molecules to induce targeted protein degradation. The original MZ1 compound was developed by researchers at the University of Dundee, specifically by Michael Zengerle and Alessio Ciulli, who aimed to create an effective therapeutic agent against BRD4 . ct-MZ1 can be classified as a small molecule drug that functions through the ubiquitin-proteasome system, a critical pathway for protein regulation in eukaryotic cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of ct-MZ1 involves several key steps, primarily focusing on modifying the original MZ1 structure to improve its cellular permeability. The final step of ct-MZ1 synthesis is an S-alkylation reaction between an MZ1 analog containing a thiol group and a chloroalkane tosylate species. This method allows for the attachment of a tag that enhances cell permeability while maintaining the integrity of the compound's functional groups .

Molecular Structure Analysis

Structure and Data

The molecular structure of ct-MZ1 retains the essential components of MZ1, specifically the VHL ligand and the bromodomain inhibitor (+)-JQ1. The chemical formula for MZ1 is C25H30ClN5O3SC_{25}H_{30}ClN_5O_3S with a molecular weight of approximately 502.06 g/mol . The structural modifications made in ct-MZ1 focus on enhancing solubility and permeability without compromising its ability to bind effectively to BRD4.

Structural Features

  • E3 Ligase Binder: VHL ligand
  • Target Protein Binder: (+)-JQ1
  • Linker: Polyethylene glycol moiety that aids in solubility and permeability
Chemical Reactions Analysis

Reactions and Technical Details

ct-MZ1 operates through several chemical reactions that facilitate its mechanism of action:

  • Binding: ct-MZ1 binds to BRD4 via its JQ1 component.
  • Recruitment: The VHL ligand recruits the E3 ligase complex, facilitating ubiquitination.
  • Degradation: The ubiquitinated BRD4 is then targeted for proteasomal degradation.

These processes are crucial for achieving selective degradation of BRD4 over other BET proteins like BRD2 and BRD3 .

Mechanism of Action

Process and Data

The mechanism by which ct-MZ1 induces protein degradation involves several sequential steps:

  1. Binding to Target Protein: ct-MZ1 binds specifically to BRD4.
  2. Recruitment of E3 Ligase: The VHL component recruits E3 ligase, leading to ubiquitination.
  3. Proteasomal Degradation: Ubiquitinated BRD4 is directed towards proteasomal degradation.

This mechanism allows ct-MZ1 to effectively reduce BRD4 levels in cells, which has implications for cancer therapy due to BRD4's role in oncogenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Moderate solubility at physiological pH (19 µg/ml at pH 6.8).
  • Permeability: Classified as low based on Caco-2 permeability assays (0.034 × 10⁻⁶ cm/s) indicating limited oral bioavailability but suitable for parenteral administration .

Chemical Properties

  • Stability: Metabolically stable in human hepatocytes with varying stability across species (88% in humans, 79% in mice) .
  • Inhibition Profile: Moderate inhibition observed against cytochrome P450 3A4, indicating potential drug-drug interactions.
Applications

Scientific Uses

ct-MZ1 has significant potential applications in cancer research, particularly in targeting BRD4-related pathways. Its ability to selectively degrade proteins involved in oncogenic processes makes it a valuable tool for studying cancer biology and developing new therapeutic strategies. Additionally, it serves as a model compound for further development within the PROTAC field, paving the way for novel treatments targeting various diseases linked to dysregulated protein levels .

Introduction to ct-MZ1 as a Proteolysis-Targeting Chimera (PROTAC)

Structural Basis of ct-MZ1: Chloroalkane-Tagged Heterobifunctional Degrader Design

ct-MZ1 retains the core structural elements of the parent PROTAC MZ1:

  • VHL Ligand (VH032): Binds the von Hippel-Lindau E3 ubiquitin ligase complex.
  • BET Inhibitor (+)-JQ1: Targets the second bromodomain (BD2) of BRD4.
  • PEG3 Linker: A triethylene glycol spacer connecting VH032 and JQ1 [1] [5].

The chloroalkane tag is appended to the VH032 moiety’s tert-butyl group via a thioether linkage, exploiting crystallographic data confirming this region’s solvent exposure and minimal disruption to ternary complex formation. Structural studies of MZ1 (PDB: 5T35) revealed that the tert-butyl group projects away from the protein-protein interface in the VHL:MZ1:BRD4BD2 ternary complex, making it an ideal site for derivatization [3] [5].

Key Structural and Functional Features:

  • Tag Attachment Chemistry: Synthesized through S-alkylation of an MZ1 analog containing a free thiol handle with a chloroalkane tosylate reagent [3].
  • Ternary Complex Stability: The chloroalkane tag does not interfere with BRD4 or VHL binding, as confirmed by structural modeling against the 5T35 crystal structure. This maintains the cooperative interactions between VHL and BRD4BD2, where MZ1 induces a buried protein-protein interface of 688 Ų through hydrophobic and electrostatic contacts [1] [5].
  • CAPA Compatibility: The ct enables covalent capture by cytosolic HaloTag, allowing precise quantification of cytosolic concentrations via flow cytometry [3].

Table 1: Structural Components of ct-MZ1

ComponentRoleStructural Feature
Chloroalkane tagCAPA probeAppended to VH032 tert-butyl via thioether linkage
VH032 ligandE3 ligase recruiter (VHL)Hydroxyproline-based binding motif
(+)-JQ1Target warhead (BRD4 BD2)Triazolo-diazepine acetyl-lysine mimetic
PEG3 linkerSpacerTriethylene glycol chain

Historical Development of BET Protein-Targeting PROTACs

The development of ct-MZ1 is rooted in the evolution of BET-directed PROTACs:

  • Peptide-to-Small Molecule Transition (2001–2008): Early PROTACs used peptide-based E3 recruiters (e.g., HIF-1α peptide for VHL), suffering from poor cell permeability and stability. The discovery of small-molecule VHL ligands (e.g., VH032) enabled the first drug-like degraders [4] [7].
  • JQ1 as a BET Warhead (2013): The pan-BET inhibitor JQ1 provided a high-affinity ligand for BRD4, enabling its repurposing in PROTAC design [1] [4].
  • MZ1 (2015): By conjugating JQ1 to VH032 via a PEG3 linker, MZ1 achieved selective degradation of BRD4 over BRD2/3—a feat not possible with JQ1 alone. Crystallography (5T35) revealed this selectivity stemmed from cooperative ternary complex formation, where induced protein-protein contacts stabilized the VHL:MZ1:BRD4BD2 assembly [1] [5].
  • ct-MZ1 (2019): Designed as a tool compound to address permeability challenges observed with MZ1-class degraders. Unlike therapeutic PROTACs, ct-MZ1 prioritizes analytical utility over degradation potency [3].

Table 2: Key Milestones in BET-Targeting PROTAC Development

YearPROTACBreakthroughReference
2013JQ1Pan-BET inhibitor warhead discovered [1]
2015MZ1First BRD4-selective degrader; solved ternary complex [1] [5]
2017ARV-771CRBN-based BET degrader; in vivo efficacy [2]
2019ct-MZ1Chemical probe for permeability quantification [3]

Significance of Cell Permeability Optimization in Degrader Molecules

PROTACs like MZ1 typically exhibit high molecular weights (>800 Da) and polar surface areas, leading to poor membrane permeability. ct-MZ1 was instrumental in quantifying this challenge and establishing structure-permeability relationships:

Quantifying Permeability via CAPA:

  • CAPA vs. Caco-2: Traditional Caco-2 assays failed to detect apical-to-basolateral permeability for MZ1 and ct-MZ1 (Papp < 0.4 × 10−6 cm/sec), placing them below the quantification limit. In contrast, CAPA provided precise CP50 values (concentration for 50% cytosolic penetration):
  • ct-MZ1: 1,420 nM
  • ct-JQ1 (untagged JQ1): 8.46 pM [3].
  • 16,500-Fold Permeability Loss: Adding a PEG3 linker to JQ1 (ct-PEG3-JQ1) increased CP50 to >140 nM, demonstrating the severe permeability penalty from linker incorporation [3].

Structural Insights from ct-MZ1 Truncates:

CAPA profiling of ct-MZ1 components revealed:

  • Molecular Size Impact: Larger molecules (ct-MZ1 > ct-S-VHL > ct-VHL > ct-PEG3-JQ1 > ct-JQ1) showed progressively worse permeability [3].
  • Linker Chemistry: PEG linkers increase polarity and solvent-accessible surface area, reducing passive diffusion.
  • Tag Placement: VHL derivatives with thioether-linked tags (ct-S-VHL) showed better permeability than amide-linked analogs (ct-VHL), highlighting attachment chemistry’s role [3].

Table 3: CAPA Permeability Profiling of ct-MZ1 and Components

CompoundCP50 (nM)Fold Change vs. ct-JQ1
ct-JQ10.008461
ct-PEG3-JQ1>140>16,500
ct-VHL1,400165,000
ct-S-VHL26030,000
ct-MZ11,420>165,000

Implications for PROTAC Design:

  • Linker Optimization: Shorter, less polar linkers (e.g., alkyl vs. PEG) may improve permeability without compromising ternary complex stability.
  • Tagging Strategies: Chloroalkane tags serve as versatile permeability probes but are not clinically viable. For therapeutic PROTACs, prodrug strategies (e.g., bioorthogonal PROTAC activation) are emerging solutions [6] [8].
  • Beyond Rule of Five (bRo5): PROTACs frequently violate traditional drug-likeness rules. ct-MZ1 data validate the need for alternative permeability screening tools like CAPA early in degrader development [3] [8].

Properties

Product Name

ct-MZ1

IUPAC Name

(2S,4R)-1-((R)-2-(2-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)thio)propan-2-yl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Molecular Formula

C58H77Cl2N9O10S3

Molecular Weight

1227.387

InChI

InChI=1S/C58H77Cl2N9O10S3/c1-37-39(3)82-57-50(37)51(42-15-17-44(60)18-16-42)64-46(54-67-66-40(4)69(54)57)32-48(71)61-20-22-76-24-25-77-27-28-79-35-49(72)65-53(58(5,6)81-30-29-78-26-23-75-21-10-8-7-9-19-59)56(74)68-34-45(70)31-47(68)55(73)62-33-41-11-13-43(14-12-41)52-38(2)63-36-80-52/h11-18,36,45-47,53,70H,7-10,19-35H2,1-6H3,(H,61,71)(H,62,73)(H,65,72)/t45-,46+,47+,53-/m1/s1

InChI Key

LQPZEKJHVGGFIQ-MMTYVPSSSA-N

SMILES

O=C([C@H]1N(C([C@H](C(C)(SCCOCCOCCCCCCCl)C)NC(COCCOCCOCCNC(C[C@H]2C3=NN=C(C)N3C4=C(C(C)=C(C)S4)C(C5=CC=C(Cl)C=C5)=N2)=O)=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6

Solubility

Soluble in DMSO

Synonyms

ct-MZ1; ct MZ1; ctMZ1

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